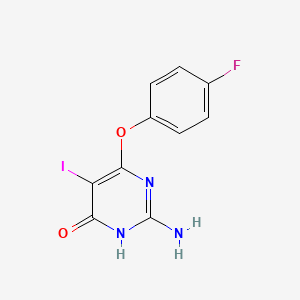
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用机制
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide exerts its pharmacological effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, resulting in improved insulin sensitivity and energy metabolism.
In addition, PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to reduced inflammation, oxidative stress, and apoptosis in various tissues, including the heart, liver, and brain, resulting in cardioprotective, hepatoprotective, and neuroprotective effects. Furthermore, PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis, resulting in anticancer effects.
Biochemical and Physiological Effects
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models and human studies. It improves insulin sensitivity, reduces plasma glucose and triglyceride levels, and increases HDL cholesterol levels in animal models of type 2 diabetes and obesity. It also exerts cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
Furthermore, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth and proliferation of various cancer cell lines, induces apoptosis, and inhibits angiogenesis in these cancer cells. It also enhances the efficacy of chemotherapy and radiotherapy in animal models of cancer. However, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have potential adverse effects on liver function and lipid metabolism in animal models and human studies.
实验室实验的优点和局限性
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for specific targeting of PPARδ signaling pathways. It has also been extensively studied in animal models and human studies, providing a wealth of data on its pharmacological effects and potential therapeutic applications.
However, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide also has several limitations for lab experiments. It has potential adverse effects on liver function and lipid metabolism, which may limit its clinical use. It also requires careful dosing and monitoring to avoid potential toxicity and side effects.
未来方向
There are several future directions for research on N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide. First, further studies are needed to elucidate its molecular mechanisms of action and signaling pathways. Second, more studies are needed to evaluate its safety and efficacy in human clinical trials, especially in patients with metabolic disorders, cardiovascular diseases, and cancer.
Third, more studies are needed to explore its potential applications in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fourth, more studies are needed to investigate its potential interactions with other drugs and therapies, especially in cancer treatment. Finally, more studies are needed to develop more potent and selective PPARδ agonists with fewer adverse effects and better clinical efficacy.
合成方法
The synthesis of N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide involves the condensation of 3-amino-5-phenoxyaniline with 2-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide.
科学研究应用
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal models of type 2 diabetes and obesity. It has also been shown to exert cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
In addition, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in these cancer cells. Furthermore, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.
属性
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-5-6-10-20(15)25-14-21(24)23-17-11-16(22)12-19(13-17)26-18-8-3-2-4-9-18/h2-13H,14,22H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGAJKJJMMYOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)





![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)


![1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

